(S)-tert-butyl 3-ethynylpiperidine-1-carboxylate
Overview
Description
“(S)-tert-butyl 3-ethynylpiperidine-1-carboxylate” is likely a piperidine derivative. Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, piperidine derivatives are typically synthesized through intra- and intermolecular reactions . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The ethynyl group likely introduces additional complexity to the molecular structure.
Chemical Reactions Analysis
Piperidine derivatives can undergo a variety of chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination . The specific reactions “this compound” can undergo would depend on its exact structure.
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its exact structure. Piperidine derivatives typically have properties such as melting point, boiling point, density, molecular formula, and molecular weight .
Scientific Research Applications
Natural Metabolites and Synthetic Compounds
(S)-tert-butyl 3-ethynylpiperidine-1-carboxylate and its derivatives have been explored in the context of their natural occurrence and synthetic potential for a variety of applications. Natural neo acids, neo alkanes, and their analogs and derivatives exhibit a range of biological activities, making them promising candidates for future chemical preparations. Specifically, synthetic compounds containing tertiary butyl groups, akin to this compound, have demonstrated significant anticancer, antifungal, and other activities. These compounds are considered for use in cosmetic, agronomic, and pharmaceutical industries, underscoring the versatility and potential of this compound derivatives in scientific research and application (Dembitsky, 2006).
Environmental and Biodegradation Studies
Research on synthetic phenolic antioxidants, which may include structures similar to this compound, has focused on their environmental occurrence, human exposure, and toxicity. These studies are essential for understanding the impact of such compounds on health and the environment. For instance, ethers like ethyl tert-butyl ether (ETBE), structurally related to this compound, have been examined for their biodegradation and fate in soil and groundwater. Understanding the degradation pathways of these compounds can inform environmental management and pollution mitigation strategies (Liu & Mabury, 2020); (Thornton et al., 2020).
Novel Synthesis and Catalysis
This compound may also be involved in novel synthetic routes for pharmaceutical compounds, demonstrating the compound's utility in drug synthesis and development. For example, studies on the synthesis of vandetanib have mentioned intermediates structurally related to this compound, highlighting its role in the creation of more efficient and economically viable synthetic pathways for industrial production (Mi, 2015).
Environmental Technologies
Additionally, this compound derivatives have potential applications in environmental technology, such as the treatment and purification of pollutants. Studies focusing on the decomposition of methyl tert-butyl ether (MTBE) by adding hydrogen in a cold plasma reactor could be relevant to compounds like this compound, providing insights into novel methods for environmental remediation and the transformation of pollutants into less harmful substances (Hsieh et al., 2011).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
tert-butyl (3S)-3-ethynylpiperidine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-5-10-7-6-8-13(9-10)11(14)15-12(2,3)4/h1,10H,6-9H2,2-4H3/t10-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJHRDEPFBAXIMW-SNVBAGLBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C#C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H](C1)C#C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901236572 | |
Record name | 1,1-Dimethylethyl (3S)-3-ethynyl-1-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901236572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
287192-98-7 | |
Record name | 1,1-Dimethylethyl (3S)-3-ethynyl-1-piperidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=287192-98-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl (3S)-3-ethynyl-1-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901236572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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